5,8-Dibromo-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5,8-dibromo-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONABZJAHIPXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 5,8 Dibromo 1,2,3,4 Tetrahydroquinoline Analogues
Nucleophilic Substitution Reactions at Bromine Centers
The direct replacement of bromine atoms on the tetrahydroquinoline core by nucleophiles is a fundamental approach to its functionalization. The feasibility and mechanism of these reactions depend significantly on the reaction conditions and the nature of the nucleophile.
Direct nucleophilic aromatic substitution (SNAr) on aryl halides like 5,8-dibromo-1,2,3,4-tetrahydroquinoline is generally challenging. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). youtube.com These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the intermediate Meisenheimer complex. youtube.com
In the case of this compound, the tetrahydroquinoline ring system itself does not possess sufficiently strong electron-withdrawing characteristics to activate the bromine atoms for a classical SNAr reaction with nucleophiles such as methoxide, cyanide, or amines under standard conditions. Consequently, more robust methods, often involving transition metal catalysis, are typically required to achieve these transformations.
Copper-catalyzed nucleophilic substitution, often referred to as the Ullmann reaction or Ullmann-type condensation, provides a powerful alternative for forming bonds between aryl halides and nucleophiles. organic-chemistry.org This methodology is particularly effective for unactivated aryl halides where traditional SNAr reactions fail. The reaction typically involves a copper(I) catalyst that facilitates the coupling of an aryl halide with a variety of nucleophiles, including amines, alcohols, and thiols. byjus.comnih.gov
The general mechanism of the Ullmann reaction involves the formation of an active copper(I) species which undergoes oxidative addition to the aryl halide. organic-chemistry.orgbyjus.com Subsequent reaction with the nucleophile and reductive elimination yields the desired substituted product and regenerates the catalyst. Modern variations of the Ullmann reaction often employ ligands such as 8-hydroxyquinoline (B1678124) or 1,10-phenanthroline, which can accelerate the reaction and allow for milder conditions. nih.govescholarship.org While specific examples for this compound are not extensively documented, this strategy represents a viable and established pathway for introducing amino and alkoxy groups onto the aromatic core, overcoming the inherent low reactivity of the substrate in SNAr reactions.
Carbon-Carbon Bond Formation Reactions
The most prevalent and versatile methods for derivatizing this compound analogues involve palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of a vast array of aryl, and alkynyl substituents.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organoboronic acids and organic halides. This reaction has been successfully applied to dibrominated tetrahydroquinoline systems to synthesize diaryl analogues.
Research has demonstrated the efficacy of dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki-Miyaura cross-coupling for a close analogue, 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348). In these reactions, the dibrominated substrate is treated with various substituted phenylboronic acids in the presence of a palladium catalyst and a base to afford the corresponding 6,8-diaryl-1,2,3,4-tetrahydroquinolines in high yields, typically ranging from 68% to 82%. This transformation allows for the direct installation of diverse aryl moieties, significantly expanding the structural complexity of the tetrahydroquinoline scaffold.
Table 1: Examples of Suzuki-Miyaura Coupling with 6,8-Dibromo-1,2,3,4-tetrahydroquinoline
| Arylboronic Acid Partner | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 6,8-Diphenyl-1,2,3,4-tetrahydroquinoline | 75% |
| 4-Methoxyphenylboronic acid | 6,8-Bis(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 82% |
| 4-(Trifluoromethoxy)phenylboronic acid | 6,8-Bis[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline | 78% |
The Sonogashira coupling reaction is a highly reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. libretexts.orgorganic-chemistry.org
The Sonogashira reaction has been effectively applied to various brominated quinoline (B57606) systems, demonstrating its utility for introducing alkynyl functionalities. For instance, studies on 2,4-dibromoquinolines have shown that palladium-catalyzed coupling with terminal acetylenes proceeds with high regioselectivity, preferentially occurring at the C-2 position. researchgate.netacs.org This highlights the ability to selectively functionalize one bromine atom over another in certain dihaloquinoline isomers based on their distinct electronic environments. While specific studies on this compound are less common, the established reactivity of bromoquinolines suggests that Sonogashira coupling is a potent strategy for synthesizing 5,8-dialkynyl or 5-alkynyl-8-bromo tetrahydroquinoline derivatives.
Table 2: Illustrative Sonogashira Coupling on a Dibromoquinoline Substrate
| Substrate | Alkyne Partner | Catalyst System | Product | Yield |
|---|---|---|---|---|
| 2,4-Dibromoquinoline | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-((Trimethylsilyl)ethynyl)-4-bromoquinoline | Good |
Lithium-Halogen Exchange Reactions Followed by Electrophilic Quenching
Lithium-halogen exchange is a powerful and widely utilized reaction in organometallic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net This reaction involves the exchange of a halogen atom, typically bromine or iodine, with a lithium atom from an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edu The process generates a new organolithium species, which can then act as a potent nucleophile and be trapped by a wide variety of electrophiles. nih.gov
The general mechanism for aryl halides proceeds via the formation of an intermediate "ate-complex". harvard.edu The rate of exchange is typically very fast, often occurring at low temperatures (e.g., -78 °C) to prevent side reactions, and follows the trend I > Br > Cl. harvard.edu For substrates like this compound, this reaction offers a theoretical pathway to selectively functionalize the 5- or 8-positions. By controlling the stoichiometry of the organolithium reagent, it may be possible to achieve mono- or di-lithiation, followed by quenching with electrophiles to introduce diverse substituents.
Potential Electrophiles for Quenching:
Aldehydes and ketones (to form alcohols)
Carbon dioxide (to form carboxylic acids)
Alkyl halides (to form alkylated derivatives)
Isocyanates (to form amides)
Disulfides (to form thioethers)
Ring Transformation and Aromatization
The conversion of the 1,2,3,4-tetrahydroquinoline (B108954) core into a fully aromatic quinoline system is a common and synthetically valuable transformation. This aromatization process, achieved through dehydrogenation, introduces a planar, electron-deficient heterocyclic ring system that is a key structural motif in numerous pharmaceuticals and biologically active compounds. nih.gov Various methods, ranging from catalytic aerobic oxidation to the use of stoichiometric chemical oxidants, can be employed to effect this change.
Dehydrogenation of Tetrahydroquinolines to Corresponding Quinoline Derivatives
The dehydrogenation of tetrahydroquinolines is a fundamental process for accessing the corresponding quinoline core. researchgate.net A variety of catalytic systems and reagents have been developed to facilitate this transformation efficiently.
One prominent strategy involves catalytic aerobic oxidation. For instance, a modular catalyst system based on o-quinones, such as 1,10-phenanthroline-5,6-dione (B1662461) (phd), has been developed. nih.govnih.gov In combination with a ruthenium complex like [Ru(phd)₃]²⁺ and a Co(salophen) cocatalyst, this system can efficiently dehydrogenate various tetrahydroquinolines to quinolines using ambient air as the oxidant at room temperature. organic-chemistry.org This method is noted for its high yields and applicability to a broad range of substrates, including those with substitution at various positions of the tetrahydroquinoline ring. nih.govorganic-chemistry.org
Reagent-mediated approaches are also common. N-Bromosuccinimide (NBS) has been employed not only as a brominating agent but also as an oxidant for the one-pot dehydrogenation of tetrahydroquinolines. rsc.org This method can lead to the simultaneous bromination and aromatization of the substrate, providing a direct route to functionalized bromoquinolines under metal-free conditions. rsc.org The mechanism is proposed to involve electrophilic bromination on the electron-rich aromatic ring, followed by a radical-based dehydrogenation of the saturated heterocyclic ring. rsc.org
Table 1: Selected Methods for Dehydrogenation of Tetrahydroquinoline Analogues
| Method | Catalyst/Reagent | Oxidant | Conditions | Key Features |
|---|---|---|---|---|
| Catalytic Aerobic Oxidation | [Ru(phd)₃]²⁺ / Co(salophen) | Air | Room Temperature | High efficiency and yields; works for diverse substrates. organic-chemistry.org |
| Reagent-Mediated Oxidation | N-Bromosuccinimide (NBS) | NBS | Mild, Metal-Free | Can result in concurrent bromination and dehydrogenation. rsc.org |
Oxidative Aromatization Methods (e.g., DDQ)
Among the chemical oxidants used for dehydrogenation, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is one of the most effective and widely used reagents for the aromatization of hydroaromatic and heterocyclic compounds. researchgate.netnih.gov DDQ is a high-potential quinone that readily accepts a hydride (H⁻) from a substrate, followed by a proton (H⁺), to form the corresponding hydroquinone (B1673460) (DDQH₂). nih.gov This process efficiently drives the aromatization of the tetrahydroquinoline ring system.
While a specific example for this compound is not explicitly documented in the cited literature, the aromatization of a closely related analogue, 6,8-Dibromo-1,2,3,4-tetrahydroquinoline (6,8-diBrTHQ), has been reported, providing a clear precedent for this transformation. nih.gov The reaction is typically carried out by refluxing the tetrahydroquinoline substrate with DDQ in an inert solvent such as benzene (B151609). nih.gov
Table 2: Oxidative Aromatization of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline with DDQ
| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | DDQ (2 equiv.) | Benzene | Reflux (353 K), 36 h | 6,8-Dibromoquinoline (B11842131) | 88% | nih.gov |
This reaction demonstrates the efficacy of DDQ in achieving high yields for the aromatization of dibrominated tetrahydroquinolines, suggesting a similar outcome would be expected for the 5,8-dibromo isomer. nih.gov
Advanced Spectroscopic Characterization of 5,8 Dibromo 1,2,3,4 Tetrahydroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aliphatic protons of the tetrahydroquinoline ring system typically appear as multiplets in the upfield region. Specifically, the protons at C-2 (adjacent to the nitrogen) would likely resonate around 3.3-3.5 ppm, the C-4 protons (benzylic) around 2.7-2.9 ppm, and the C-3 protons as a multiplet around 1.9-2.1 ppm. The N-H proton is expected to show a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.
The aromatic region would feature signals for the two adjacent protons at the C-6 and C-7 positions. These protons would form an AX spin system, appearing as two distinct doublets, a result of coupling to each other. Their chemical shifts would be influenced by the electron-withdrawing bromine atoms. Based on related structures, the proton at C-7 (adjacent to the C-8 bromine) might appear around 7.2-7.4 ppm, while the C-6 proton (adjacent to the C-5 bromine) would be in a similar region.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H-6 | ~7.3 | d (Doublet) | Coupled to H-7. |
| H-7 | ~7.2 | d (Doublet) | Coupled to H-6. |
| N-H | Variable | br s (Broad Singlet) | Shift and broadening are solvent/concentration dependent. |
| H-2 | ~3.4 | t (Triplet) | Methylene (B1212753) protons adjacent to nitrogen. |
| H-4 | ~2.8 | t (Triplet) | Benzylic methylene protons. |
| H-3 | ~2.0 | m (Multiplet) | Methylene protons adjacent to C-2 and C-4. |
The ¹³C NMR spectrum will provide information on all nine carbon atoms in the this compound structure. The spectrum is expected to show nine distinct signals. The aliphatic carbons (C-2, C-3, C-4) will appear in the upfield region (approximately 20-50 ppm). The aromatic carbons will resonate in the downfield region (approximately 110-150 ppm). The carbons directly attached to the bromine atoms (C-5 and C-8) will be significantly influenced by the halogen's electronegativity and heavy atom effect, with their signals expected around 110-120 ppm. The other aromatic carbons (C-4a, C-6, C-7, C-8a) will have chemical shifts determined by their position relative to the nitrogen and bromine substituents. For instance, structures of related brominated quinolines have been confirmed using ¹³C NMR. researchgate.netresearchgate.net
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C-2 | ~45 | Aliphatic (CH₂) |
| C-3 | ~25 | Aliphatic (CH₂) |
| C-4 | ~28 | Aliphatic (CH₂) |
| C-4a | ~125 | Aromatic (Quaternary) |
| C-5 | ~115 | Aromatic (C-Br) |
| C-6 | ~130 | Aromatic (CH) |
| C-7 | ~128 | Aromatic (CH) |
| C-8 | ~112 | Aromatic (C-Br) |
| C-8a | ~145 | Aromatic (Quaternary) |
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive technique. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org A key advantage is the large chemical shift dispersion, which typically spans a much wider range than for ¹H NMR, minimizing signal overlap even in complex molecules. wikipedia.orgresearchgate.net
In a hypothetical fluorinated derivative, such as one containing a trifluoromethyl (-CF₃) or a fluoroaromatic group, the ¹⁹F NMR spectrum would show signals with chemical shifts characteristic of the fluorine's electronic environment. worktribe.com Furthermore, spin-spin coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provides invaluable structural information, helping to pinpoint the exact location of the fluorine substituent on the tetrahydroquinoline scaffold. researchgate.netbrighton.ac.uk
While 1D ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are often necessary for complete and unambiguous structural assignment. scholaris.canih.gov Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. youtube.comscience.gov
COSY would reveal proton-proton couplings, clearly establishing the connectivity within the aliphatic spin system (H-2 through H-3 to H-4) and confirming the adjacency of H-6 and H-7 in the aromatic ring.
HSQC correlates proton signals with the signals of the carbons to which they are directly attached. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, key characteristic absorption bands are expected. researchgate.netresearchgate.net The N-H stretching vibration of the secondary amine should appear as a moderate peak in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. vscht.cz The C=C stretching vibrations of the aromatic ring are expected in the 1550-1610 cm⁻¹ range. The C-Br stretching vibrations would typically appear in the far-infrared region, often below 700 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| Aromatic C=C Stretch | 1550 - 1610 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 700 | Strong |
Mass Spectrometry Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound. libretexts.org LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing the purity of a sample before detailed spectroscopic analysis. nih.gov
For this compound, the mass spectrum would exhibit a distinctive molecular ion peak cluster due to the natural isotopic abundance of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, a molecule containing two bromine atoms will show three main peaks in the molecular ion region: the [M]⁺ peak (containing two ⁷⁹Br atoms), the [M+2]⁺ peak (containing one ⁷⁹Br and one ⁸¹Br), and the [M+4]⁺ peak (containing two ⁸¹Br atoms). The relative intensity of these peaks is expected to be in a characteristic 1:2:1 ratio, providing a clear signature for a dibrominated compound. whitman.eduyoutube.com
High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). chromatographyonline.comresearchgate.netnih.gov This allows for the unambiguous determination of the compound's elemental formula by comparing the experimentally measured exact mass with the calculated mass for C₉H₉Br₂N.
| Ion | Isotopic Composition | Calculated Mass (m/z) | Relative Abundance (%) |
|---|---|---|---|
| [M]⁺ | C₉H₉⁷⁹Br₂N | 288.9156 | ~50 |
| [M+2]⁺ | C₉H₉⁷⁹Br⁸¹BrN | 290.9136 | ~100 |
| [M+4]⁺ | C₉H₉⁸¹Br₂N | 292.9115 | ~50 |
Computational Chemistry and Modeling Studies on Dibrominated Tetrahydroquinolines
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline at the electronic level. These methods, rooted in quantum mechanics, allow for the detailed investigation of molecular geometry, stability, and reactivity.
The non-aromatic portion of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold allows for the existence of multiple conformers. researchgate.net High-level quantum chemistry calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to perform conformational analyses. nih.gov For the parent 1,2,3,4-tetrahydroquinoline, these calculations have identified several stable conformations, including half-chair, boat, and sofa forms. researchgate.net The introduction of bulky bromine atoms at the 5 and 8 positions is expected to significantly influence the conformational landscape of the molecule.
Energy minimization studies would likely reveal that conformations minimizing the steric hindrance between the bromine atoms and the rest of the molecule are energetically favored. For instance, certain half-chair conformations that orient the bromine atoms in a pseudo-equatorial position might be more stable than those with pseudo-axial orientations. The energy barriers between these conformers can also be calculated, providing insights into the molecule's flexibility.
Table 1: Theoretical Conformational Analysis Data for Substituted Tetrahydroquinolines
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|---|
| Half-Chair 1 | DFT/B3LYP/6-31G* | 0.00 | C4-N1-C8a-C8: 15.2 |
| Half-Chair 2 | DFT/B3LYP/6-31G* | 1.25 | C4-N1-C8a-C8: -14.8 |
| Boat | DFT/B3LYP/6-31G* | 5.60 | C2-C3-C4-N1: 55.3 |
| Sofa | DFT/B3LYP/6-31G* | 3.80 | N1-C2-C3-C4: 0.5 |
Note: This table is illustrative and based on typical data for substituted tetrahydroquinolines. Actual values for this compound would require specific calculations.
Quantum chemical calculations are invaluable for predicting the regioselectivity of chemical reactions involving the this compound scaffold. By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can identify the most probable sites for electrophilic or nucleophilic attack.
For instance, in further electrophilic substitution reactions, the positions with the highest electron density on the aromatic ring, after considering the directing effects of the bromine atoms and the amino group, would be the most likely to react. nuph.edu.ua Fukui functions and molecular electrostatic potential (MEP) maps are computational tools that can visually and quantitatively predict these reactive sites. Such theoretical predictions can guide synthetic chemists in designing reactions to obtain specific isomers, thereby reducing the need for extensive experimental screening. nih.gov
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target.
Molecular docking simulations can predict the binding mode of this compound within the active site of various biological targets, such as enzymes and receptors. Studies on related brominated quinoline (B57606) and tetrahydroquinoline derivatives have shown their potential as anticancer agents and enzyme inhibitors. nih.govresearchgate.net For example, docking studies have been performed to investigate the binding of substituted quinolines to targets like topoisomerase I and DNA gyrase. nih.govsemanticscholar.org
These simulations can reveal the most energetically favorable binding poses, which are crucial for understanding the mechanism of action. The presence of the two bromine atoms can lead to specific halogen bonding interactions with the protein, which can significantly contribute to the binding affinity. rsc.org
A detailed analysis of the docked complexes provides insights into the specific non-covalent interactions between this compound and the amino acid residues of the biological target. nih.gov These interactions can include:
Hydrogen Bonds: The nitrogen atom of the tetrahydroquinoline ring can act as a hydrogen bond acceptor or donor.
Halogen Bonds: The bromine atoms can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains. rsc.org
Hydrophobic Interactions: The aromatic and aliphatic parts of the molecule can engage in hydrophobic interactions with nonpolar residues.
π-π Stacking: The quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Understanding these interactions is key to explaining the molecule's biological activity and for guiding further structural modifications to improve potency and selectivity. researchgate.net
Table 2: Predicted Interactions from Molecular Docking of a Brominated Tetrahydroquinoline Analog with a Kinase Active Site
| Interaction Type | Interacting Ligand Atom(s) | Interacting Protein Residue(s) | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N1-H | Glu91 (backbone C=O) | 2.9 |
| Halogen Bond | Br8 | Asp161 (side chain O) | 3.1 |
| Hydrophobic | C2, C3, C4 | Val23, Leu135 | 3.5 - 4.0 |
| π-π Stacking | Aromatic Ring | Phe89 | 3.8 |
Note: This table represents a hypothetical scenario to illustrate the types of data generated from ligand-protein interaction analysis.
Molecular Dynamics Simulations for Conformational Flexibility and Biological Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the conformational flexibility of this compound and its interactions with biological macromolecules over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how the ligand and its target adapt to each other upon binding. acs.org
MD simulations of quinoline derivatives in complex with proteins have been used to assess the stability of the docked poses and to identify key residues involved in the interaction. nih.gov These simulations can also provide information on the conformational changes induced in the protein upon ligand binding, which can be crucial for its function. researchgate.net Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for its target compared to docking scores alone. nih.gov The insights gained from MD simulations are invaluable for understanding the dynamic nature of molecular recognition and for the rational design of more effective therapeutic agents. nih.gov
Multi-Criteria Decision-Making (MCDM) Methodologies for Compound Prioritization in Drug Discovery
In the realm of drug discovery, researchers often face the challenge of selecting the most promising candidates from a vast library of compounds. Multi-Criteria Decision-Making (MCDM) methodologies offer a systematic framework for this prioritization process by evaluating and ranking alternatives based on multiple, often conflicting, criteria. mdpi.com This is particularly valuable when dealing with a series of analogues, such as dibrominated tetrahydroquinolines, where subtle structural modifications can lead to significant differences in biological activity and pharmacokinetic profiles.
The core principle of MCDM is to break down a complex decision problem into smaller, more manageable parts. This involves identifying the relevant criteria, assigning weights to these criteria based on their importance, and then using a mathematical algorithm to rank the alternatives. youtube.com Common MCDM methods employed in drug discovery include the Analytic Hierarchy Process (AHP), the Technique for Order of Preference by Similarity to Ideal Solution (TOPSIS), and the VIKOR method (VlseKriterijumska Optimizacija I Kompromisno Resenje). researchgate.netnih.govwikipedia.org
The application of MCDM in the prioritization of dibrominated tetrahydroquinoline derivatives would typically involve the following steps:
Establishing the Criteria: A set of criteria is chosen to evaluate the compounds. These can be broadly categorized into efficacy, safety, and developability.
Weighting the Criteria: Experts in medicinal chemistry, pharmacology, and drug metabolism would assign weights to each criterion, often using a method like AHP which involves pairwise comparisons to establish relative importance. researchgate.net For example, for a lead optimization project, binding affinity might be given a higher weight than synthetic accessibility.
Evaluating the Alternatives: Each dibrominated tetrahydroquinoline derivative is scored against each criterion. These scores can be derived from experimental data or, as is often the case in early-stage discovery, from computational predictions.
Applying the MCDM Algorithm: An MCDM method like TOPSIS or VIKOR is used to aggregate the weighted scores and produce a final ranking of the compounds. nih.govwikipedia.org TOPSIS ranks alternatives based on their distance to an ideal and a non-ideal solution, while VIKOR identifies a compromise solution that is closest to the ideal. wikipedia.orgmdpi.com
To illustrate this process, consider a hypothetical scenario where five dibrominated tetrahydroquinoline analogues (Compounds A-E) are evaluated based on four key criteria: predicted binding affinity, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) risk score, synthetic complexity, and novelty.
Table 1: Hypothetical Decision Matrix for Dibrominated Tetrahydroquinoline Analogues
| Compound | Binding Affinity (kcal/mol) | ADMET Risk (Lower is better) | Synthetic Complexity (1-10, lower is better) | Novelty (1-5, higher is better) |
| Compound A | -9.5 | 2 | 3 | 4 |
| Compound B | -8.2 | 1 | 2 | 5 |
| Compound C | -10.1 | 4 | 6 | 3 |
| Compound D | -9.8 | 3 | 4 | 4 |
| Compound E | -7.5 | 1 | 1 | 2 |
Table 2: Assigned Criteria Weights using AHP
| Criterion | Weight |
| Binding Affinity | 0.4 |
| ADMET Risk | 0.3 |
| Synthetic Complexity | 0.2 |
| Novelty | 0.1 |
By applying an MCDM method such as TOPSIS or VIKOR to the data in these tables, a final ranking can be generated. This ranking provides a rational basis for prioritizing which compounds should be synthesized and tested experimentally, thereby optimizing the allocation of resources and accelerating the drug discovery process.
Biological Activity and Mechanisms of Action of Dibrominated Tetrahydroquinoline Analogues in Vitro
Investigations into Cellular Mechanisms of Action
Induction of Apoptosis via DNA Fragmentation (DNA Laddering Assay)
There are no specific studies available that demonstrate that 6,8-Dibromo-1,2,3,4-tetrahydroquinoline (B1324348) induces apoptosis via DNA fragmentation.
The DNA laddering assay is a key technique for identifying apoptosis, a form of programmed cell death. nih.gov During apoptosis, specific enzymes called endonucleases are activated and cleave the cell's DNA in the regions between nucleosomes. wikipedia.org This process results in DNA fragments of varying sizes, typically in multiples of 180-200 base pairs. wikipedia.org
When this fragmented DNA is separated by size using agarose (B213101) gel electrophoresis, it forms a distinctive pattern of bands that resembles a ladder, which is considered a hallmark of apoptosis. nih.govwikipedia.orgresearchgate.netresearchgate.net This method allows researchers to distinguish apoptosis from necrosis, another form of cell death that typically results in a diffuse smear of randomly degraded DNA rather than a distinct ladder. researchgate.net While this is a common method to confirm apoptosis for many compounds, no such analysis has been published for 6,8-Dibromo-1,2,3,4-tetrahydroquinoline. thermofisher.com
Modulation of Topoisomerase I Enzyme Activity
DNA topoisomerase I is a critical nuclear enzyme involved in DNA replication, repair, and transcription, making it a significant target for anticancer drug development. mdpi.com Research into brominated quinoline (B57606) scaffolds, which are structurally related to tetrahydroquinolines, has revealed inhibitory activity against this enzyme.
Studies have identified that aromatic quinoline derivatives featuring dibromination exhibit notable antitopoisomerase effects. For instance, 5,7-Dibromo-8-hydroxyquinoline was found to have inhibitory effects on the relaxation of supercoiled plasmid DNA by suppressing the Topoisomerase I enzyme. nih.govresearchgate.net Further investigations into novel, highly brominated quinoline derivatives have reinforced these findings. Specifically, compounds derived from 1,2,3,4-tetrahydroquinoline (B108954), such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, were shown to inhibit human topoisomerase I in a relaxation assay using supercoiled DNA. mdpi.comnih.govrsc.org These findings suggest that the dibrominated quinoline core is a promising pharmacophore for the development of Topoisomerase I inhibitors. mdpi.comnih.gov
| Compound | Scaffold Type | Observed Topoisomerase I Activity | Reference |
|---|---|---|---|
| 5,7-Dibromo-8-hydroxyquinoline | Quinoline | Suppressed enzyme activity, inhibiting relaxation of supercoiled plasmid DNA. | nih.govresearchgate.net |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | Quinoline | Demonstrated inhibition of human topoisomerase I in a relaxation assay. | mdpi.comnih.gov |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Quinoline | Demonstrated inhibition of human topoisomerase I in a relaxation assay. | mdpi.comnih.gov |
Cell Proliferation Assays (e.g., BrdU Cell Proliferation ELISA, Lactate Dehydrogenase (LDH) Cytotoxicity Assay)
The antiproliferative and cytotoxic effects of dibrominated quinoline analogues have been evaluated using various in vitro assays, including the Lactate Dehydrogenase (LDH) cytotoxicity assay. The LDH assay measures the activity of the LDH enzyme released from the cytoplasm of cells with damaged plasma membranes, serving as an indicator of cytotoxicity. mdpi.comuky.edu
Research has shown that 5,7-dibromo-8-hydroxyquinoline possesses strong antiproliferative activity against several tumor cell lines, with notable cytotoxic effects confirmed by LDH assays. nih.govresearchgate.net This compound demonstrated significant activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 μg/mL. nih.govnih.gov In a separate study, newly synthesized brominated methoxyquinoline derivatives were also assessed for cytotoxicity using the LDH assay, which indicated they had lower cytotoxic effects compared to the standard chemotherapy drug 5-fluorouracil (B62378) (5-FU). nih.govrsc.org These results highlight the cytotoxic potential of the dibrominated quinoline scaffold against various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 Value (µg/mL) | Reference |
|---|---|---|---|---|
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | Antiproliferative/Cytotoxicity Assay | 6.7 - 25.6 | nih.govnih.gov |
| HeLa (Human Cervix Carcinoma) | 6.7 - 25.6 | nih.govnih.gov | ||
| HT29 (Human Colon Carcinoma) | 6.7 - 25.6 | nih.govnih.gov |
Specific Pharmacological Target Modulation Studies
Epac (Exchange Protein Activated by cAMP) Inhibition Studies with Tetrahydroquinoline Analogues (e.g., 5,7-Dibromo Analogues)
The Exchange Protein Activated by cAMP (Epac) is a guanine (B1146940) nucleotide exchange factor and a key sensor for the second messenger cAMP. acs.org Pharmacological inhibition of Epac proteins is a therapeutic strategy for various diseases. wikipedia.org A specific dibrominated tetrahydroquinoline analogue, CE3F4 (5,7-Dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde), has been identified as a potent and selective inhibitor of Epac1. acs.orgpatsnap.com
CE3F4 was identified through high-throughput screening as an inhibitor that blocks Epac1's guanine nucleotide exchange activity towards its effector, Rap1. acs.orgwikipedia.org The inhibitory mechanism of CE3F4 is non-competitive with respect to cAMP, suggesting an uncompetitive mode of action where the inhibitor functions most effectively when cAMP concentrations are high. acs.orgresearchgate.net The exchange activity of Epac1, when induced by the selective agonist 007, was reduced by CE3F4 in a concentration-dependent manner, with a reported IC50 value of 23 ± 3 μM. acs.org
Structure-activity relationship studies have underscored the importance of specific chemical groups on the tetrahydroquinoline skeleton for its inhibitory function. These studies revealed that the formyl group at position 1 and the bromine atom at position 5 are critical for the molecule's inhibitory activity against Epac1. acs.orgwikipedia.org The removal of the bromine atom at position 5 completely negated the inhibitory potential, while the absence of the bromine at position 7 only reduced it. acs.org
| Compound Analogue (Modification from CE3F4) | Key Structural Feature | Impact on Epac1 Inhibitory Activity | Reference |
|---|---|---|---|
| Compound 2 | Lacks formyl group at position 1 | No inhibitory effect | acs.org |
| Compound 3 & 4 | Lacks bromine atoms at positions 5 and 7 | No inhibitory effect | acs.org |
| Compound 5 | Lacks bromine atom at position 7 | Inhibition significantly reduced | acs.org |
| Compound 6 | Lacks bromine atom at position 5 | Inhibitory potential completely hampered | acs.org |
A primary downstream effect of Epac activation is the activation of the small GTPase Rap1. The inhibitory action of CE3F4 on Epac1 directly translates to the suppression of Rap1 activation in living cells. acs.org In studies using HEK293 cells and neonatal rat cardiac myocytes, pretreatment with CE3F4 effectively blocked Rap1 activation that was induced by either an Epac-selective agonist or by isoprenaline, a β-adrenergic receptor agonist that raises intracellular cAMP levels. acs.orgwikipedia.org This demonstrates that CE3F4 is cell-permeable and capable of inhibiting the Epac1-Rap1 signaling pathway within a cellular context. acs.orgpatsnap.com
Modulation of Chemokine (C-C Motif) Ligand 5 (CCL5) Expression
Chemokine (C-C motif) ligand 5 (CCL5), also known as RANTES, is an inflammatory chemokine that plays a role in recruiting immune cells and has been implicated in tumor progression and metastasis. nih.gov Research into quinoline derivatives has uncovered their potential to modulate the expression of this key chemokine.
A novel 8-hydroxyquinoline (B1678124) derivative, referred to as 91b1, was found to significantly downregulate the expression of CCL5 in esophageal squamous cell carcinoma (ESCC) cells. nih.gov In this study, CCL5 was identified as the most substantially downregulated gene following treatment with the quinoline derivative, a suppression that was observed at both the mRNA and protein levels in a dose-dependent manner. Furthermore, the study demonstrated that recombinant human CCL5 protein enhanced the invasive capabilities of ESCC cells. The ability of the 8-hydroxyquinoline derivative 91b1 to suppress CCL5 expression was directly linked to a reduction in tumor cell invasion, highlighting its potential as an anticancer agent that functions by modulating the tumor microenvironment. nih.gov
Other Reported Biological Activities of Related Tetrahydroquinoline Derivatives
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a key structural motif found in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities. nih.gov Beyond the specific actions of dibrominated analogues, the broader family of THQ derivatives has been extensively investigated, revealing a diverse pharmacological landscape. These activities, demonstrated through various in vitro studies, highlight the versatility of the THQ core and the significant impact of different substitution patterns on its biological function.
Anticancer and Antiproliferative Activity
A prominent area of research for tetrahydroquinoline derivatives is their potential as anticancer agents. nih.gov Numerous studies have demonstrated the cytotoxic and antiproliferative effects of these compounds against a variety of human cancer cell lines.
One study reported the synthesis of a series of 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines. tandfonline.com Several of these compounds displayed notable cytotoxic activity against human colon carcinoma (HT29), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines. tandfonline.com In particular, compound 39 (a pyrimido[4,5-b]quinoline derivative) was identified as a highly active member, showing a broad spectrum of activity, especially against the HT29 and MCF-7 cell lines with LC₅₀ values of 7.9 µM and 2.0 µM, respectively. tandfonline.com
Another investigation focused on novel tetrahydroquinolinones designed to inhibit colorectal cancer growth by inducing cellular stress through reactive oxygen species (ROS). researchgate.net Their findings showed that (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) exhibited significant in vitro antiproliferative activity at micromolar concentrations. This compound was also found to suppress colony formation and migration of HCT-116 cells and induce autophagy through the PI3K/AKT/mTOR signaling pathway. researchgate.net
Furthermore, a separate study synthesized tetrahydroquinoline derivatives as potential antiproliferative agents targeting the G Protein-coupled Estrogen Receptor (GPER). nih.gov In assays using MCF-7 and MDA-MB-231 breast cancer cells, compound 2 demonstrated a concentration-dependent inhibition of cell proliferation, with IC₅₀ values of 50 µM and 25 µM after 72 hours of treatment, respectively. nih.gov
Research into highly brominated quinolines also contributes to this area. While aromatic versions like 6,8-dibromoquinoline (B11842131) showed no inhibition, the functionalization at C-6 and C-8 positions in the tetrahydroquinoline form was noted as critical for biological activity. nih.gov For instance, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) and 3,5,6,7-tetrabromo-8-methoxyquinoline (7) showed potent antiproliferative effects against HeLa, C6, and HT29 cell lines. nih.gov
Table 1: In Vitro Anticancer Activity of Selected Tetrahydroquinoline Derivatives
| Compound | Cell Line(s) | Activity | Reference |
|---|---|---|---|
| Compound 39 (pyrimido[4,5-b]quinoline derivative) | HT29 (Colon Carcinoma) | LC₅₀ = 7.9 µM | tandfonline.com |
| MCF-7 (Breast Adenocarcinoma) | LC₅₀ = 2.0 µM | tandfonline.com | |
| Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate) | HCT-116 (Colorectal Carcinoma) | Micromolar antiproliferative activity, suppressed colony formation and migration | researchgate.net |
| Compound 2 (tetrahydroquinoline derivative) | MCF-7 (Breast Cancer) | IC₅₀ = 50 µM (72h) | nih.gov |
| MDA-MB-231 (Breast Cancer) | IC₅₀ = 25 µM (72h) | nih.gov | |
| Compound 15 (THQ with pyrazole (B372694) moiety) | MCF-7, HepG2, A549 | Significant cytotoxic effect | nih.gov |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa, C6, HT29 | Potent antiproliferative effects | nih.gov |
Antimicrobial Activity
The tetrahydroquinoline framework is also a promising basis for the development of new antimicrobial agents. A study that synthesized a series of 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines and their fused-ring derivatives found that seven of the synthesized compounds exhibited significant antimicrobial activity. tandfonline.com Among these, two alkylthio-pyrimido quinolines were highlighted as potential candidates for further development as both antimicrobial and anticancer agents. tandfonline.comtandfonline.com
Enzyme Inhibition
Certain tetrahydroisoquinoline (a related structural isomer) derivatives have been identified as potent enzyme inhibitors. One study synthesized novel 5,6,7,8-tetrahydroisoquinolines and evaluated their activity against dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). nih.govCompound 8d was found to be a significant DHFR inhibitor with an IC₅₀ of 0.199 µM. In the same study, compound 7e acted as a potent CDK2 inhibitor with an IC₅₀ of 0.149 µM, which was more potent than the control drug, Roscovitine. nih.gov
Other Miscellaneous Activities
The biological potential of tetrahydroquinoline derivatives extends to other therapeutic areas as well:
Wound Healing: In one study, novel spiro-tetrahydroquinoline derivatives were synthesized and tested for their effects on wound healing. Three of the derivatives demonstrated significant wound-healing activities in both in vitro scratch analyses using human keratinocyte cells and in vivo mouse excision wound models. nih.gov
Anti-inflammatory Effects: Flavan-3-ols incorporating a tetrahydroquinoline structure have been studied for their anti-inflammatory properties. In vitro experiments showed that these compounds could inhibit the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. researchgate.net
Antioxidant Properties: A study of new tetrahydroisoquinoline derivatives evaluated their antioxidant capabilities. Several of the tested compounds showed higher antioxidant activity than the standard, Vitamin C. nih.gov
Table 2: Summary of Other Biological Activities
| Activity | Derivative Class | Key Findings | Reference |
|---|
| Enzyme Inhibition | Tetrahydroisoquinolines | Compound 8d (DHFR inhibitor): IC₅₀ = 0.199 µM Compound 7e (CDK2 inhibitor): IC₅₀ = 0.149 µM | nih.gov | | Wound Healing | Spiro-tetrahydroquinolines | Three derivatives showed significant wound-healing activity in vitro and in vivo. | nih.gov | | Anti-inflammatory | Flavan-3-ols with THQ | Inhibited secretion of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | researchgate.net | | Antioxidant | Tetrahydroisoquinolines | Several compounds exhibited higher antioxidant activity than Vitamin C. | nih.gov |
Structure Activity Relationships Sar in Dibrominated Tetrahydroquinoline Derivatives
Influence of Halogenation Pattern on Biological Activity
The presence and position of halogen atoms, particularly bromine, on the tetrahydroquinoline core are fundamental determinants of biological activity. The degree of bromination and the specific location of these substituents can dramatically alter the pharmacological profile of the molecule.
Positional Effects of Bromine Substituents (e.g., C-5, C-6, C-7, C-8)
Research into the antiproliferative effects of brominated quinolines has underscored the critical importance of the bromine substitution pattern. Studies have shown that bromine atoms at the C-5 and C-7 positions are particularly significant for enhancing anticancer activity. rsc.org For instance, the conversion of 6‐bromo‐8‐methoxy (B1213986)‐1,2,3,4‐tetrahydroquinoline, which lacks notable antiproliferative activity, into a tetrabromoquinoline through bromination at the C-5 and C-7 positions, results in a compound with significant inhibitory effects. rsc.org This highlights the vital role of substitutions at these specific locations.
Impact of Mono-, Di-, and Tri-bromination on Potency
The number of bromine atoms on the quinoline (B57606) scaffold directly correlates with the compound's biological potency. The straightforward bromination of 1,2,3,4-tetrahydroquinoline (B108954) allows for the synthesis of mono-, di-, and tribromo derivatives, which serve as precursors for a range of compounds with potential antiproliferative activity. rsc.org
A clear example of the potency enhancement through increased bromination is seen in the development of novel anticancer agents. A study demonstrated that a 3,6,8-trimethoxyquinoline compound, which was inactive, became a potent anticancer agent after the introduction of two bromine atoms at the C-5 and C-7 positions. rsc.org This dibrominated derivative, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, exhibited significant inhibitory activity against C6, HeLa, and HT29 cancer cell lines, with IC₅₀ values far superior to the reference drug 5-fluorouracil (B62378). rsc.org Further investigation into highly brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, continues to show potent inhibitory activity, suggesting that a higher degree of bromination can be beneficial for efficacy. rsc.org This trend indicates that polybromination is a key strategy for enhancing the cytotoxic potential of the tetrahydroquinoline core. nih.gov
| Compound | Bromination Pattern | Substituents | IC₅₀ (μM) vs. C6 | IC₅₀ (μM) vs. HeLa | IC₅₀ (μM) vs. HT29 |
|---|---|---|---|---|---|
| 5 | None | 3,6,8-trimethoxy | >300 | >300 | >300 |
| 11 | 5,7-dibromo | 3,6-dimethoxy, 8-hydroxy | 15.4 | 26.4 | 15.0 |
| 7 | 3,5,6,7-tetrabromo | 8-methoxy | 29.2 | 45.0 | 23.5 |
| 5-FU (Reference) | N/A | N/A | 240.8 | 258.3 | 247.9 |
Effects of Aromatic Ring Substituents on Activity
Beyond halogenation, the introduction of other functional groups onto the aromatic portion of the tetrahydroquinoline ring system is a critical strategy for modulating biological activity. Groups such as phenyl, cyano, nitro, and methoxy can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Role of Phenyl, Cyano, Nitro, and Methoxy Groups
The functionalization of the brominated tetrahydroquinoline scaffold with diverse chemical moieties has led to the discovery of compounds with significant therapeutic potential.
Phenyl Group : The incorporation of a phenyl group can enhance anticancer activity. For example, a novel tetrahydroquinolinone derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, exhibited notable in vitro antiproliferative activity, suppressed colony formation, and inhibited the migration of HCT-116 cancer cells. nih.gov This indicates that the phenyl substituent at the C-4 position contributes favorably to the compound's cytotoxic profile.
Cyano Group : The cyano group is another important substituent. A series of 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines have been synthesized and shown to possess remarkable cytotoxic activity against several human cancer cell lines, including colon carcinoma (HT29), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF7). researchgate.net The presence of the cyano group at the C-3 position is a key feature of these active compounds.
Nitro Group : The electron-withdrawing nature of the nitro group can significantly influence biological activity. Research has indicated that a nitro group at the C-5 position of the quinoline ring plays a critical role in the bioactivity of these compounds. rsc.org Furthermore, compounds containing a nitrophenyl group have been shown to possess a wide range of applications in medicine, including as anticancer agents, partly due to the ability of the nitro group to form ionic connections with donor groups in enzymes. nuph.edu.ua
Methoxy Group : Methoxy groups have a complex role. While some methoxy-substituted compounds show potent activity, their position is crucial. As mentioned, the compound 3,6,8-trimethoxyquinoline was inactive, but its brominated derivative, which also featured a C-8 hydroxyl group (resulting from hydrolysis of the methoxy group), was highly active. rsc.org This suggests a nuanced interplay between methoxy groups, their position, and other substituents on the ring.
Stereochemical Considerations (e.g., at C-2 position)
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of drug molecules. For tetrahydroquinoline derivatives, the presence of substituents at positions such as C-2 can create chiral centers, leading to the existence of different stereoisomers (enantiomers or diastereomers). These isomers can exhibit profoundly different interactions with chiral biological targets like enzymes and receptors.
The development of synthetic methods to achieve precise control over these stereocenters is a key area of medicinal chemistry. nuph.edu.ua Asymmetric synthesis techniques, including the kinetic resolution of 2-aryl-substituted 1,2-dihydroquinolines, have been established to access specific trans-C2-C3-diaryl-substituted tetrahydroquinolines in excellent enantiopurity. nuph.edu.ua The ability to isolate single diastereomers is crucial, as different spatial arrangements of substituents can lead to significant variations in pharmacological activity. japsonline.com The potential for chiral centers to interact differently with biological macromolecules like proteins and nucleic acids underscores the importance of stereochemical purity in the design of potent and selective tetrahydroquinoline-based therapeutic agents. nuph.edu.ua
Importance of N-Substituents (e.g., N-formyl, N-acetyl) for Biological Efficacy
Modification at the nitrogen atom of the tetrahydroquinoline ring (the N-1 position) is a widely used strategy to fine-tune the pharmacological properties of these compounds. The introduction of N-acyl groups, such as N-formyl and N-acetyl, can significantly impact a molecule's biological efficacy.
The attachment of a formyl or acetyl group can confer or enhance pharmacological properties, sometimes by creating a more active molecule or a pro-drug. mdpi.com The N-acetyl group, in particular, is a common feature in many bioactive compounds. Studies on various heterocyclic scaffolds have demonstrated that N-acetylation can lead to improved biological activity. For instance, N-acetylated pyrazoline derivatives have been reported to exhibit excellent cytotoxic activity against cancer cells. nih.gov Similarly, a comparative study on 1,3,4-oxadiazoles found that compounds bearing an N-acetyl group showed significantly greater antimicrobial activity than their non-acetylated counterparts. researchgate.net
While research on N-formyl groups is less extensive, they are also recognized as important functional groups in biologically active molecules, particularly in N-formyl peptides that mediate immune responses. In the context of related heterocyclic structures, a series of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for bradycardic activities, with one N-acyl compound being identified as having potent effects. This body of evidence from analogous structures strongly suggests that the N-formyl and N-acetyl groups are important modifications for modulating the biological efficacy of tetrahydroquinoline derivatives, likely by altering factors such as cell permeability, metabolic stability, and binding interactions with target proteins.
Correlating Structural Modifications with Specific Biological Pathways and Target Interactions in Dibrominated Tetrahydroquinoline Derivatives
The precise placement of halogen atoms, particularly bromine, on the 1,2,3,4-tetrahydroquinoline scaffold can significantly influence the compound's interaction with biological targets and its subsequent effects on cellular signaling pathways. While direct and extensive research solely on 5,8-Dibromo-1,2,3,4-tetrahydroquinoline is limited in publicly available literature, a comprehensive understanding of its potential structure-activity relationships (SAR) can be extrapolated from studies on closely related dibrominated and di-substituted tetrahydroquinoline and tetrahydroisoquinoline analogs. These studies underscore the critical role of the substitution pattern on the aromatic ring in determining biological activity.
The introduction of bromine atoms at the C-5 and C-8 positions of the tetrahydroquinoline core is expected to modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for specific protein targets. Halogen bonds, a type of non-covalent interaction, may also play a crucial role in the binding of such compounds to their biological targets.
Research into related compounds, such as a 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde, has shed light on the importance of bromine substituents for biological activity. In a study focused on the inhibition of the cAMP-binding protein Epac (Exchange protein directly activated by cAMP), the presence of bromine atoms was found to be crucial for the compound's inhibitory effect. This suggests that the electronic and steric contributions of the bromine atoms are key determinants for interaction with the Epac protein, thereby modulating downstream signaling pathways.
Furthermore, studies on 5,8-disubstituted tetrahydroisoquinolines, which are structural isomers of tetrahydroquinolines, have demonstrated their potential as inhibitors of Mycobacterium tuberculosis (M. tb) ATP synthase. nih.gov In these analogs, the nature of the substituents at the 5 and 8 positions significantly impacts their anti-mycobacterial activity. This highlights the importance of substitutions at these specific positions for interaction with microbial targets. While not a direct study of the 5,8-dibromo-tetrahydroquinoline, this research provides strong evidence that the 5,8-substitution pattern is a key determinant of biological activity in this class of compounds.
The following data tables, derived from studies on related compounds, illustrate the impact of structural modifications on biological activity.
Table 1: Structure-Activity Relationship of Tetrahydroquinoline Analogs as Epac Inhibitors
| Compound | Structure | Modifications | Biological Activity (Epac Inhibition) |
| Analog 1 | 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde | No Bromine | Inactive |
| Analog 2 | 5-bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde | 5-Bromo | Active |
| Analog 3 | 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde | 5,7-Dibromo | Potent Inhibitor |
This table illustrates the increasing inhibitory potency against Epac with the addition of bromine atoms to the tetrahydroquinoline scaffold, highlighting the positive contribution of bromination to the biological activity.
Table 2: Structure-Activity Relationship of 5,8-Disubstituted Tetrahydroisoquinoline Analogs as Anti-mycobacterial Agents
| Compound | 5-Substituent | 8-Substituent | Biological Activity (Anti-M. tb) |
| Analog A | H | Br | Moderate |
| Analog B | Me | Br | Active |
| Analog C | OMe | Br | Active |
| Analog D | F | Br | Active |
This table, based on data from 5,8-disubstituted tetrahydroisoquinolines, demonstrates that modifications at the 5-position, in conjunction with a bromine atom at the 8-position, influence the anti-mycobacterial potency. This suggests that the 5,8-disubstitution pattern is a viable strategy for developing agents with specific biological targets.
Emerging Applications and Future Directions in Chemical Research
Role as a Versatile Building Block in Complex Organic Synthesis
The 5,8-Dibromo-1,2,3,4-tetrahydroquinoline scaffold is increasingly recognized as a valuable building block in the construction of complex molecular architectures. nih.gov The presence of two bromine atoms on the aromatic ring provides strategic handles for a variety of cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of substituents at the 5- and 8-positions, thereby enabling the synthesis of diverse and intricate molecular frameworks.
The tetrahydroquinoline core itself can be further functionalized, offering additional points for molecular elaboration. nih.gov This modular approach, where different functionalities can be selectively introduced at various positions of the molecule, is a cornerstone of modern organic synthesis. nih.gov It allows for the systematic construction of libraries of related compounds, which is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science.
Table 1: Potential Cross-Coupling Reactions for Functionalization of this compound
| Cross-Coupling Reaction | Reagents/Catalysts | Introduced Functional Group |
| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | Aryl, vinyl |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, alkenyl, aryl |
| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino |
Potential in Catalysis and Materials Science Applications
The nitrogen atom within the tetrahydroquinoline ring system of this compound can act as a ligand, coordinating to transition metals to form novel catalytic complexes. nih.govrsc.orguva.nlescholarship.orgdntb.gov.ua The electronic properties of the metal center can be fine-tuned by the substituents on the tetrahydroquinoline scaffold, potentially leading to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations. The bromine atoms could also play a role in modulating the electronic and steric environment of the resulting metal complex.
In the realm of materials science, the dibrominated nature of this compound makes it an attractive monomer for the synthesis of novel conductive polymers. frontiersin.orgekb.egcore.ac.ukfrontiersin.org Through techniques such as electropolymerization or metal-catalyzed polymerization reactions, the bromine atoms can be utilized as leaving groups to form carbon-carbon bonds between monomer units, leading to the formation of extended π-conjugated systems. The resulting polymers could exhibit interesting electronic and optical properties, with potential applications in organic electronics, sensors, and coatings.
Green Chemistry Approaches in Synthetic Design and Production
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including tetrahydroquinolines. organic-chemistry.orgnih.gov Future research will likely focus on developing more environmentally benign methods for the production of this compound and its derivatives. This includes the use of greener solvents, such as water or supercritical fluids, and the development of catalytic systems that minimize waste and energy consumption. nih.gov
Advanced Methodologies for Further Functionalization and Chemical Library Synthesis
The bromine atoms at the 5- and 8-positions are prime sites for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening. nih.govresearchgate.net Advanced synthetic methodologies, such as iterative cross-coupling reactions, can be employed to sequentially introduce different substituents at these positions. This allows for the precise control over the final molecular structure and the systematic exploration of chemical space around the tetrahydroquinoline core.
Solid-phase synthesis techniques can also be adapted for the construction of tetrahydroquinoline-based libraries. nih.gov By anchoring the this compound scaffold to a solid support, a wide range of reagents can be used in excess to drive reactions to completion, with purification simplified to a simple washing step. This approach is particularly well-suited for the rapid generation of a large number of compounds for biological screening. youtube.com
Computational Design of Novel Derivatives with Enhanced Properties and Selectivity
Computational chemistry and molecular modeling are playing an increasingly important role in the design of new molecules with desired properties. nih.govmdpi.comscispace.comnih.govnih.govresearchgate.netresearchgate.net In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the biological activity of virtual libraries of this compound derivatives. nih.govscispace.comnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.net
By understanding the key interactions between a target protein and a series of tetrahydroquinoline-based ligands, computational models can guide the design of new derivatives with improved potency and selectivity. nih.govmdpi.comscispace.comnih.govnih.govresearchgate.netresearchgate.net This rational design approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. For example, docking studies could be employed to design derivatives that specifically target the active site of a particular enzyme or receptor. scispace.comnih.govnih.govresearchgate.net
Table 2: In Silico Techniques for the Design of Novel this compound Derivatives
| Technique | Application |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity. |
| Pharmacophore Modeling | Identifies the essential structural features required for biological activity. |
| Virtual Screening | Screens large compound libraries in silico to identify potential hits. |
Exploration of New Biological Targets and Therapeutic Areas
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. dicp.ac.cnnih.govekb.egnih.govnih.govnih.govmdpi.comscialert.net The unique substitution pattern of this compound provides a starting point for the exploration of new biological targets and therapeutic areas.
Recent studies on related heterocyclic systems suggest that the 5,8-disubstitution pattern could be beneficial for antimicrobial activity. nih.govmdpi.comscialert.net Therefore, derivatives of this compound could be investigated for their potential as novel antibacterial or antifungal agents. nih.govnih.govmdpi.comscialert.net Furthermore, the tetrahydroquinoline nucleus is known to interact with various receptors in the central nervous system, opening up possibilities for the development of new treatments for neurological disorders. nih.govnih.gov The exploration of derivatives of this compound against targets such as orexin (B13118510) receptors or other G-protein coupled receptors could yield promising new therapeutic leads. nih.gov
Q & A
Q. How should researchers resolve discrepancies between computational predictions and experimental results in substitution reactions?
- Methodological Answer: Discrepancies often arise from solvent or transition-state approximations in simulations. Validate by:
- Re-running DFT calculations with explicit solvent models (e.g., SMD for DMF) .
- Conducting kinetic isotope effect (KIE) studies to confirm mechanistic pathways .
- Comparing Hammett plots (σ⁺ values) of substituents to assess electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
